N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide
Description
N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a thiazole ring substituted with a 2,5-dichlorophenyl group. This structure combines aromatic and heteroaromatic moieties, which are critical for interactions in biological systems, particularly in enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS2/c15-8-3-4-10(16)9(6-8)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNFABYTLNIHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic addition reaction of 2-amino-4-(2,5-dichlorophenyl)thiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
Several analogues differ in halogen substitution patterns or heterocyclic arrangements:
| Compound Name | Substituent Variations | Key Structural Features | Reference |
|---|---|---|---|
| N-(4-(4-Bromophenyl)thiazol-2-yl)thiophene-2-carboxamide | Bromine at 4-position of phenyl | Bromophenyl instead of dichlorophenyl | |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | 4-Chlorophenyl and dimethylphenyl groups | Hydrazide linker instead of carboxamide | |
| 1-(3,5-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9b) | 3,5-Dichlorophenyl and urea linkage | Piperazine-urea hybrid scaffold |
Key Observations :
- Linker Modifications : Replacement of the carboxamide with hydrazide (9f, ) introduces additional hydrogen-bonding capacity but reduces stability due to hydrolytic susceptibility.
- Hybrid Scaffolds : The urea-piperazine-thiazole hybrid (9b, ) demonstrates enhanced solubility in aqueous media compared to the purely aromatic target compound .
Spectral Data :
- IR Spectroscopy : The absence of C=O stretches (~1660–1682 cm⁻¹) in triazole derivatives () contrasts with the carboxamide C=O peak (~1650–1700 cm⁻¹) expected in the target compound .
- NMR : Thiazole protons in the target compound would resonate near δ 7.5–8.5 ppm (aromatic region), similar to 9f (δ 7.2–8.3 ppm for thiazole and chlorophenyl protons) .
Biological Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring , a thiophene ring , and a dichlorophenyl group , which contribute to its unique electronic and steric properties. These characteristics enhance its biological activity compared to similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
- Receptor Modulation : It can bind to various receptors, altering their activity and leading to significant biological effects.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. For instance, derivatives of thiazole have shown activity against various pathogens, including fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 mM to 4.23 mM .
Antitumor Activity
This compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. For example, certain thiazole derivatives have shown IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating strong cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (such as chlorine) enhances the biological activity of thiazole derivatives. For instance, modifications at specific positions on the phenyl ring can significantly alter the compound's potency against various biological targets .
Research Findings and Case Studies
Several studies have highlighted the biological activities of thiazole derivatives:
- Anticancer Studies : A study reported that a series of thiazole derivatives exhibited significant anticancer activity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines.
- Antimicrobial Efficacy : Another study found that certain thiazole derivatives displayed promising antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .
- Mechanistic Insights : Molecular dynamics simulations have shown that some thiazole compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their bioactivity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(2,5-dichlorophenyl)thiazol-2-yl)benzamide | Thiazole + Benzamide | Moderate anticancer activity |
| N-(4-(2,5-dichlorophenyl)thiazol-2-yl)pyridine | Thiazole + Pyridine | Antimicrobial activity |
| N-(4-(2,5-dichlorophenyl)thiazol-2-yl)furan | Thiazole + Furan | Low cytotoxicity |
This table illustrates how variations in structure can lead to differences in biological activities, emphasizing the importance of specific functional groups in enhancing efficacy.
Q & A
What are the optimal synthetic routes for N-(4-(2,5-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization of thiazole rings and coupling with thiophene-carboxamide moieties. Key steps include:
- Thiazole formation : React 2,5-dichlorophenyl-substituted precursors with thiourea derivatives under reflux in ethanol or DMF .
- Amide coupling : Use carbodiimide crosslinkers (e.g., EDC/HCl) to attach the thiophene-carboxamide group to the thiazole ring .
- Optimization : Control temperature (70–100°C), solvent polarity (DMF for solubility), and reaction time (6–12 hours) to maximize yield (reported 64–76% in analogous compounds) .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
How are advanced spectroscopic techniques (NMR, IR, MS) employed to resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while thiophene protons appear at δ 6.5–7.1 ppm .
- IR Spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (expected m/z ~409.96 for C₁₄H₈Cl₂N₂OS₂) and isotopic patterns from chlorine atoms .
What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?
Advanced Research Focus:
- Chlorine positioning : The 2,5-dichlorophenyl group enhances lipophilicity and target binding (e.g., enzyme inhibition via halogen bonding) . Analogs with 2,4-dichloro substitution show reduced activity, highlighting steric sensitivity .
- Thiazole vs. oxadiazole : Replacing thiazole with oxadiazole decreases anticancer potency (IC₅₀ increases from 1.2 µM to >10 µM in MCF-7 cells) due to reduced π-π stacking .
- Carboxamide flexibility : Methylation of the amide nitrogen reduces solubility but improves metabolic stability .
How can computational modeling predict binding modes and selectivity for biological targets?
Advanced Research Focus:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR). The dichlorophenyl group fits into hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) and CYP3A4-mediated metabolism .
How should researchers address contradictions in reported biological data (e.g., IC₅₀ variability across studies)?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to controls like doxorubicin .
- Solvent effects : DMSO concentrations >0.1% may artificially suppress activity; verify solvent compatibility .
- Data replication : Repeat experiments with independent synthetic batches to exclude impurity-driven artifacts (e.g., <95% purity) .
What crystallographic strategies refine the 3D structure of this compound and its protein complexes?
Advanced Research Focus:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Use SHELXL for refinement, achieving R-factor <0.05 .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts stabilize crystal packing) .
- Protein co-crystallization : Soak pre-formed kinase crystals (e.g., CDK2) with 10 mM compound solution for 24 hours. Resolve structures at 2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
